4-(2-Chlorophenyl)-1,3-oxazol-2-amine
Overview
Description
“4-(2-Chlorophenyl)butanimidamide hydrochloride” is a compound that has been provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that the supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
A research paper discusses the synthesis of a related compound, ketamine, in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, a compound was characterized using 1H-NMR and 13C-NMR .
Chemical Reactions Analysis
In a study, a five-step protocol for the synthesis of ketamine was developed . The process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid. Oxidation of the alkene gave the corresponding hydroxy ketone intermediate. The imination of this intermediate and rearrangement of the obtained imine finally produced ketamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, a compound was characterized using its physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Scientific Research Applications
Pharmacokinetic Properties and Clinical Applications
4-(2-Chlorophenyl)-1,3-oxazol-2-amine has been studied for its pharmacokinetic properties and potential clinical applications. Investigations into similar compounds have demonstrated the importance of understanding the pharmacokinetic profiles for clinical applications. For instance, a study on Z-2-amino-5-chlor-benzophenon-amidin-hydralazin, a chemical with potential antiarrhythmic properties, highlighted the significance of determining blood levels, administration forms, and pharmacokinetic parameters for clinical use. The pharmacokinetic profile of this substance in humans showed similarities to that in animals, underscoring the relevance of these studies for potential therapeutic applications (Farker et al., 1992).
Analytical Techniques and Pharmacokinetic Studies
Advanced analytical techniques, such as Accelerator Mass Spectrometry (AMS), have been utilized in pharmacokinetic studies involving structurally related compounds. For example, AMS was employed in a human mass balance and metabolism study of a farnesyl transferase inhibitor. This study demonstrated the ability of AMS to analyze samples at significantly lower radioactive doses compared to traditional methods, providing a safer and more sensitive approach to studying the pharmacokinetics of pharmaceutical compounds. The ability to generate detailed metabolite profiles and understand the excretion patterns of drug-related compounds is crucial for the development and safe use of new pharmaceuticals (Garner et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVLNQQCYQAJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248965-63-0 | |
Record name | 4-(2-chlorophenyl)-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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